molecular formula C7H11NO B039288 2-Methyl-4-methylenepyrrolidine-1-carbaldehyde CAS No. 116679-52-8

2-Methyl-4-methylenepyrrolidine-1-carbaldehyde

Cat. No.: B039288
CAS No.: 116679-52-8
M. Wt: 125.17 g/mol
InChI Key: RFHQKMNJPSFPSE-UHFFFAOYSA-N
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Description

2-Methyl-4-methylenepyrrolidine-1-carbaldehyde is a nitrogen-containing heterocyclic compound It features a pyrrolidine ring with a methylene group and a carbaldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-methylenepyrrolidine-1-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with an aldehyde can lead to the formation of the pyrrolidine ring. The reaction conditions typically involve the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The choice of catalysts and solvents is crucial to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-methylenepyrrolidine-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-4-methylenepyrrolidine-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-4-methylenepyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simpler structure without the methylene and aldehyde groups.

    Pyrrolizine: Contains a fused ring system with different functional groups.

    Prolinol: A hydroxylated derivative of pyrrolidine.

Uniqueness

2-Methyl-4-methylenepyrrolidine-1-carbaldehyde is unique due to the presence of both a methylene group and an aldehyde group on the pyrrolidine ring. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to other similar compounds .

Properties

IUPAC Name

2-methyl-4-methylidenepyrrolidine-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-6-3-7(2)8(4-6)5-9/h5,7H,1,3-4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFHQKMNJPSFPSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=C)CN1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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